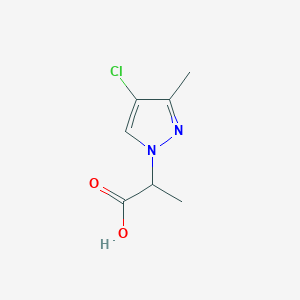

2-(4-Chlor-3-methyl-1H-pyrazol-1-yl)propansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Heterocyclic System and Multicomponent Approach : Utilizing heterocyclic intermediates in the synthesis process .

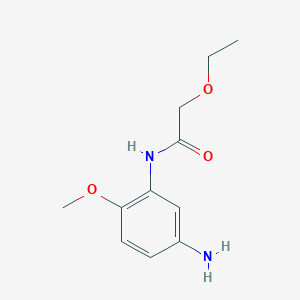

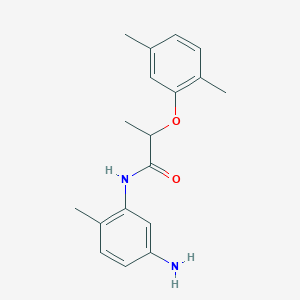

Molecular Structure Analysis

The molecular structure of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid consists of a doubly unsaturated five-membered heterocyclic aromatic ring. It comprises two nitrogen atoms (at positions 1 and 2) and three carbon atoms . For a visual representation, refer to the crystal structure and Hirshfeld surface analysis here.

Chemical Reactions Analysis

Wissenschaftliche Forschungsanwendungen

Pharmakologische Anwendungen

Pyrazol-haltige Verbindungen, wie „2-(4-Chlor-3-methyl-1H-pyrazol-1-yl)propansäure“, sind für ihre vielfältigen pharmakologischen Wirkungen bekannt. Dazu gehören:

- Antileishmaniale Aktivität: Diese Verbindungen haben eine potente in-vitro-Aktivität gegen Leishmaniose gezeigt, eine Krankheit, die durch Protozoenparasiten verursacht wird .

- Antimalaria-Aktivität: Sie zeigen auch antimalarielle Eigenschaften, was im Kampf gegen Malaria entscheidend ist .

Proteomforschungsanwendungen

Diese Verbindung wird in der Proteomforschung verwendet, die die groß angelegte Untersuchung von Proteinen umfasst, insbesondere deren Strukturen und Funktionen .

Biologische Aktivitäten

Die jüngsten Fortschritte bei der Synthese von organischen Molekülen auf Basis von Pyrazolkernen haben deren Bedeutung bei verschiedenen biologischen Aktivitäten hervorgehoben:

- Entzündungshemmend: Sie werden zur Reduzierung von Entzündungen eingesetzt .

- Schmerzlindernd: Diese Verbindungen können auch als Schmerzmittel wirken .

- Fiebersenkend: Sie haben fiebersenkende Eigenschaften .

- Antifungal: Sie dienen als Mittel zur Behandlung von Pilzinfektionen .

- Antiviral: Diese Moleküle werden zur Behandlung von Virusinfektionen eingesetzt .

- Antidepressivum: Sie können zur Linderung von Symptomen der Depression eingesetzt werden .

- Antibakteriell: Sie haben Anwendungen bei der Bekämpfung von bakteriellen Infektionen .

- Antitumor: Diese Verbindungen werden auf ihr Potenzial zur Hemmung des Tumorwachstums untersucht .

- Antioxidativ: Sie sind dafür bekannt, oxidativen Stress durch Neutralisierung freier Radikale zu verhindern .

- Antifilarial: Sie werden zur Behandlung von Krankheiten eingesetzt, die durch Filarialparasiten verursacht werden .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole core have been used in proteomics research applications , suggesting that this compound may also interact with proteins or enzymes in the body.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it’s likely that this compound could influence multiple pathways.

Pharmacokinetics

The compound’s molecular weight (18861) and formula (C7H9ClN2O2) suggest that it may have good bioavailability .

Result of Action

Similar compounds with a pyrazole core have been shown to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects .

Biochemische Analyse

Biochemical Properties

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the synthesis of proteins involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Additionally, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes .

Dosage Effects in Animal Models

The effects of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include alterations in metabolic pathways, organ function, and overall health of the animal. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic flux. These interactions can lead to changes in metabolite levels, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization can also influence the compound’s stability and degradation, affecting its overall activity .

Eigenschaften

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLNORZCZMFOLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588668 |

Source

|

| Record name | 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005694-58-5 |

Source

|

| Record name | 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)